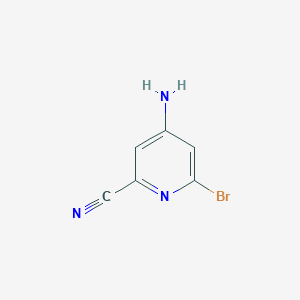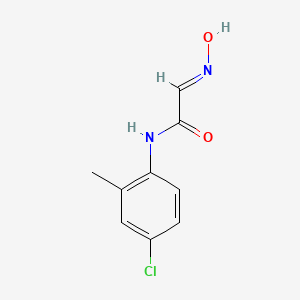![molecular formula C18H25ClN4O2 B12328087 (R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a benzoimidazole ring, an azepane ring, and a tert-butyl ester group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the benzoimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the azepane ring: This step may involve the cyclization of an appropriate linear precursor.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for various biological targets makes it valuable for drug discovery and development.
Medicine
In medicine, ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate may have potential therapeutic applications. Researchers are investigating its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity and produce therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Properties
Molecular Formula |
C18H25ClN4O2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-amino-7-chlorobenzimidazol-1-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C18H25ClN4O2/c1-18(2,3)25-17(24)22-10-5-4-7-12(11-22)23-15-13(19)8-6-9-14(15)21-16(23)20/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H2,20,21)/t12-/m1/s1 |
InChI Key |
RLOMMSBIWKGLDH-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)N2C3=C(C=CC=C3Cl)N=C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N2C3=C(C=CC=C3Cl)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



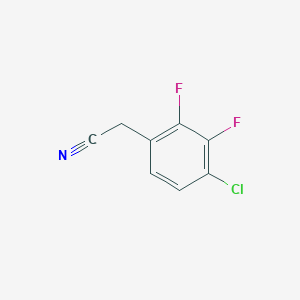
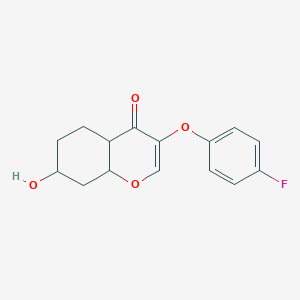
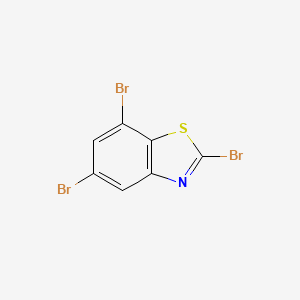
![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)
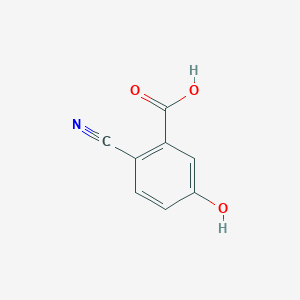
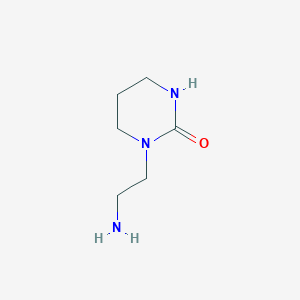
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
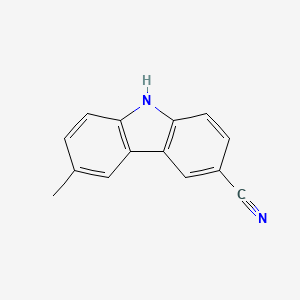
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
